molecular formula C14H9ClN2O2S B7561622 4-chloro-N-(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)benzamide

4-chloro-N-(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)benzamide

货号 B7561622
分子量: 304.8 g/mol
InChI 键: YHNPMTFBUGQQTN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-chloro-N-(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)benzamide, commonly known as COTI-2, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a synthetic compound that has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

作用机制

COTI-2 binds to the core domain of the mutant p53 protein, stabilizing it and restoring its function. This leads to the activation of downstream pathways that induce cell cycle arrest and apoptosis in cancer cells. The mechanism of action of COTI-2 is unique compared to other p53-targeted therapies, as it does not require the presence of wild-type p53.
Biochemical and Physiological Effects
COTI-2 has been shown to inhibit tumor growth in various animal models of cancer, including breast, lung, and ovarian cancer. It has also been found to be well-tolerated in preclinical studies, with no significant toxicity observed. In addition, COTI-2 has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.

实验室实验的优点和局限性

One of the advantages of COTI-2 is its ability to target mutant p53, which is present in a large percentage of cancer cases. It has also been found to be effective against cancer cells that are resistant to conventional chemotherapy. However, one of the limitations of COTI-2 is its relatively low solubility, which can make it difficult to administer in vivo.

未来方向

There are several future directions for the development of COTI-2. One potential avenue is the investigation of its use in combination with other chemotherapeutic agents. Another direction is the development of more potent analogs of COTI-2 that have improved solubility and pharmacokinetic properties. Finally, the clinical efficacy of COTI-2 needs to be further evaluated in human trials to determine its potential as a cancer therapy.
Conclusion
COTI-2 is a promising small molecule inhibitor that has shown efficacy against a wide range of cancer cell lines. Its unique mechanism of action and ability to target mutant p53 make it a potential candidate for cancer therapy. However, further research is needed to fully evaluate its clinical efficacy and potential as a cancer treatment.

合成方法

The synthesis of COTI-2 involves a multi-step process that starts with the reaction of 2-aminobenzothiazole with ethyl acetoacetate to form a dihydrobenzothiazolone intermediate. The intermediate is then reacted with chloroacetyl chloride to form 4-chloro-N-(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)acetamide. The final step involves the reaction of the acetamide with benzoyl chloride to form COTI-2.

科学研究应用

COTI-2 has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. It has been found to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the mutant p53 protein. Mutations in the p53 gene are present in over 50% of all human cancers, making it a promising target for cancer therapy.

属性

IUPAC Name

4-chloro-N-(2-oxo-3H-1,3-benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2S/c15-9-3-1-8(2-4-9)13(18)16-10-5-6-11-12(7-10)20-14(19)17-11/h1-7H,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNPMTFBUGQQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)NC(=O)S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。